molecular formula C13H12F2N2O3 B5141225 2-(2,4-DIFLUOROPHENOXY)-N-(3-ISOXAZOLYL)-2-METHYLPROPANAMIDE

2-(2,4-DIFLUOROPHENOXY)-N-(3-ISOXAZOLYL)-2-METHYLPROPANAMIDE

Cat. No.: B5141225
M. Wt: 282.24 g/mol
InChI Key: TWLRWYGVHCWNOC-UHFFFAOYSA-N
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Description

2-(2,4-DIFLUOROPHENOXY)-N-(3-ISOXAZOLYL)-2-METHYLPROPANAMIDE is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIFLUOROPHENOXY)-N-(3-ISOXAZOLYL)-2-METHYLPROPANAMIDE typically involves the following steps:

    Formation of 2,4-Difluorophenol: This step involves the fluorination of phenol to obtain 2,4-difluorophenol.

    Preparation of 3-Isoxazole: Isoxazole is synthesized through the cyclization of appropriate precursors.

    Coupling Reaction: The 2,4-difluorophenol is reacted with 3-isoxazole under specific conditions to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced catalysts and controlled environments is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIFLUOROPHENOXY)-N-(3-ISOXAZOLYL)-2-METHYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2,4-DIFLUOROPHENOXY)-N-(3-ISOXAZOLYL)-2-METHYLPROPANAMIDE has numerous scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-DIFLUOROPHENOXY)-N-(3-ISOXAZOLYL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-DICHLOROPHENOXY)-N-(3-ISOXAZOLYL)-2-METHYLPROPANAMIDE
  • 2-(2,4-DIBROMOPHENOXY)-N-(3-ISOXAZOLYL)-2-METHYLPROPANAMIDE
  • 2-(2,4-DIMETHOXYPHENOXY)-N-(3-ISOXAZOLYL)-2-METHYLPROPANAMIDE

Uniqueness

2-(2,4-DIFLUOROPHENOXY)-N-(3-ISOXAZOLYL)-2-METHYLPROPANAMIDE is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-2-methyl-N-(1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O3/c1-13(2,12(18)16-11-5-6-19-17-11)20-10-4-3-8(14)7-9(10)15/h3-7H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLRWYGVHCWNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NOC=C1)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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